3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a cyclopentyl group attached to the N-3 position of the diazaspiro[4.5]decane-2,4-dione scaffold.
Properties
IUPAC Name |
3-cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(8-4-1-5-9-13)14-12(17)15(11)10-6-2-3-7-10/h10H,1-9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJMUKHHURXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of cyclopentanone with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including catalytic hydrogenation, oxidation, and cyclization reactions. These methods are optimized for high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a delta opioid receptor agonist, which means it can bind to and activate these receptors, leading to analgesic effects . The compound’s unique structure allows it to interact with these targets in a specific manner, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Substituents : N-1 methyl and C-8 phenyl groups.
- Synthesis : A three-step method yields 60% overall via cyclization with NaH in DMF, emphasizing cost-effectiveness and scalability .
- Applications: Serves as a building block for N-1 monosubstituted spirohydantoins, highlighting its utility in drug discovery .
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Substituents : N-3 4-chlorophenylsulfonyl and C-8 methyl groups.
- Activity : Exhibits antidiabetic properties by combining sulfonylurea (insulin secretion) and hydantoin (aldose reductase inhibition) pharmacophores. The sulfonyl group enhances receptor binding, while the methyl group optimizes steric compatibility .
- Crystallography : The hydantoin ring is planar (r.m.s. deviation: 0.006 Å), and the cyclohexane adopts a chair conformation. Intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers .
8-Methyl/ethyl/propyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
- Substituents : Alkyl groups (methyl, ethyl, propyl) at C-6.
- Synthesis : Produced via sodium cyanide and ammonium carbonate reactions, with yields dependent on alkyl chain length .
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
- Substituents : 8-oxa (oxygen atom) and 7,7-dimethyl groups.
- Electronic Effects : The oxa substitution introduces polarity, altering solubility and hydrogen-bonding capacity compared to all-carbon spiro systems .
- Applications : Marketed as a high-purity reagent for life sciences, indicating industrial relevance .
Physicochemical Properties
- Lipophilicity : Phenyl and sulfonyl groups increase logP values, favoring CNS penetration but complicating aqueous formulation.
- Solubility : Oxa-substituted derivatives (e.g., 8-oxa) exhibit higher water solubility due to polarity .
- Crystallinity : Substituents like 4-chlorophenylsulfonyl promote stable crystal packing via hydrogen bonds and π-π interactions .
Biological Activity
3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 236.32 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.
Table 1: Biological Activities of Related Diazaspiro Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Anti-inflammatory | |
| BIRT377 | Antagonist of LFA-1 | |
| 1,3-Diazaspiro[4.5]decane derivatives | Neuroprotective |
The biological activities of diazaspiro compounds are often attributed to their ability to interact with various biological targets such as enzymes and receptors. For instance, some derivatives have been found to inhibit specific pathways involved in inflammation and pain signaling.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that a related diazaspiro compound exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties.
- Neuroprotective Properties : Research on similar compounds indicates potential neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Synthesis
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The synthetic routes often emphasize the formation of the spirocyclic structure while maintaining high yields and purity.
Synthetic Route Example
A typical synthesis might involve the following steps:
- Formation of Precursor : Reacting cyclopentanone with suitable amines.
- Cyclization : Utilizing cyclization agents to form the diazaspiro structure.
- Purification : Employing chromatographic techniques to isolate the desired product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
